7-Bromo-3,4-dihydroquinoxalin-2(1H)-one
CAS No.: 1016878-52-6
Cat. No.: VC2405034
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1016878-52-6 |
---|---|
Molecular Formula | C8H7BrN2O |
Molecular Weight | 227.06 g/mol |
IUPAC Name | 7-bromo-3,4-dihydro-1H-quinoxalin-2-one |
Standard InChI | InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) |
Standard InChI Key | ZITQQDFTRWZLSH-UHFFFAOYSA-N |
SMILES | C1C(=O)NC2=C(N1)C=CC(=C2)Br |
Canonical SMILES | C1C(=O)NC2=C(N1)C=CC(=C2)Br |
Introduction
Chemical Structure and Properties
Structural Characteristics
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one features a bicyclic structure composed of a benzene ring fused to a pyridine-like ring, with a bromine atom substituted at the seventh position. This compound belongs to the broader class of dihydroquinoxalinones, which are known for their diverse biological activities. The presence of the bromine atom at the C-7 position creates a unique electronic distribution that potentially influences its biological properties and chemical reactivity.
The heterocyclic nature of the compound includes two nitrogen atoms in the pyridine-like ring, with one participating in an amide functional group. This structural arrangement contributes to the compound's potential to interact with various biological targets and its utility in pharmaceutical research.
Chemical Identifiers
Accurate identification of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one is essential for research purposes. The table below provides comprehensive chemical identifiers:
Parameter | Value |
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CAS Number | 1016878-52-6 |
Molecular Formula | C8H7BrN2O |
Molecular Weight | 227.06 g/mol |
IUPAC Name | 7-bromo-3,4-dihydro-1H-quinoxalin-2-one |
Standard InChI | InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) |
InChI Key | ZITQQDFTRWZLSH-UHFFFAOYSA-N |
SMILES | C1C(=O)NC2=C(N1)C=CC(=C2)Br |
PubChem Compound ID | 24707978 |
Physical Properties
The physical properties of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one are important for understanding its behavior in various experimental conditions and formulations. Based on available data, the compound exhibits the following physical characteristics:
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Melting Point: 145-147°C
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Boiling Point: Approximately 360°C at standard atmospheric pressure
Mass spectrometry characteristics provide additional analytical data for identification and purity assessment:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 226.98146 | 140.5 |
[M+Na]+ | 248.96340 | 143.9 |
[M+NH4]+ | 244.00800 | 145.1 |
[M+K]+ | 264.93734 | 143.9 |
[M-H]- | 224.96690 | 139.9 |
[M+Na-2H]- | 246.94885 | 142.8 |
[M]+ | 225.97363 | 139.5 |
[M]- | 225.97473 | 139.5 |
Synthesis Methods
Conventional Synthetic Routes
Several methods have been developed for synthesizing 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one. The primary approaches include:
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Bromination of dihydroquinoxalinones: This method involves the selective bromination of the parent dihydroquinoxalinone at the C-7 position using brominating agents such as bromine in acetic acid, or 2,4,4,6-tetrabromo-2,5-cyclohexadienone in dichloromethane at low temperatures .
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Coupling/cyclization reactions: These reactions typically involve the formation of the quinoxaline scaffold followed by selective reduction and functionalization steps .
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Multicomponent couplings: These approaches offer efficient routes to synthesize the core structure and introduce the bromine substituent .
Modern Synthetic Approaches
Recent literature describes more sophisticated approaches to synthesizing 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one derivatives:
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A synthetic pathway involving the reaction of ethyl glyoxalate with appropriate ortho-phenylenediamine derivatives, followed by reduction of the imine functionality using sodium cyanoborohydride in methanol with acetic acid .
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Another method involves selective bromination using 2,4,4,6-tetrabromo-2,5-cyclohexadienone in dichloromethane at -10 to 0°C, followed by treatment with 2M NaOH aqueous solution .
The synthesis of derivatives often includes N-benzylation using benzyl 4-(bromomethyl)benzoate in the presence of sodium hydride, which can be followed by reductive steps and further functionalization through cross-coupling reactions, such as Suzuki coupling with phenylboronic acid .
Research Applications
Medicinal Chemistry
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one serves as a valuable building block in medicinal chemistry for several reasons:
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The compound provides a scaffold for developing libraries of derivatives with potential biological activities.
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The bromine substituent offers a reactive site for further functionalization through various cross-coupling reactions, allowing for structural diversification .
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The heterocyclic nature of the compound presents multiple sites for potential interaction with biological targets, making it useful for structure-activity relationship (SAR) studies.
Pharmaceutical Development
In pharmaceutical research, 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one has been investigated as a potential lead compound for developing novel therapeutic agents:
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Based on its antimicrobial properties, derivatives are being explored for potential antibacterial and antifungal applications.
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The anti-inflammatory properties of the compound class suggest potential development of novel anti-inflammatory agents with possibly improved safety profiles compared to existing drugs.
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Research into its activity on soluble guanylyl cyclase suggests potential applications in developing treatments for cardiovascular conditions such as hypertension and heart failure .
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The compound has been used in synthesis of more complex structures with potential applications as protein degrader building blocks, suggesting applications in targeted protein degradation therapeutic approaches .
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